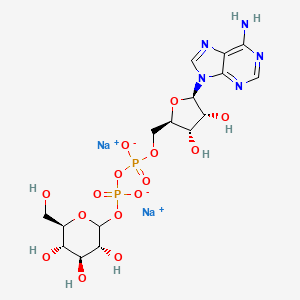
4-(4-Chlorobenzylamino)-1,2-phenylenediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-Chlorobenzylamine” is an organic building block . It has a linear formula of ClC6H4CH2NH2 . Another compound, “2-(4-Chlorobenzylamino)-2-phenylacetic acid”, has a linear formula of C15H14ClNO2 .
Synthesis Analysis
A common reaction, N-benzylation of isatoic anhydride in the presence of sodium hydride base, produces byproducts . The reaction of isatoic anhydride and 4-chlorobenzyl chloride was carried out in the presence of sodium hydride base and N,N-dimethylacetamide (DMAc) as a solvent .
Chemical Reactions Analysis
In the N-benzylation reaction of isatoic anhydride in the presence of sodium hydride, two major compounds were formed . One of them was the desired compound (N-benzylated isatoic anhydride) and the other was a byproduct .
Physical And Chemical Properties Analysis
The compound “4-Chlorobenzylamine” has a refractive index n20/D of 1.558 (lit.), a boiling point of 215 °C (lit.), and a density of 1.164 g/mL at 25 °C (lit.) .
Wissenschaftliche Forschungsanwendungen
Synthetic Approaches and Biological Activities
4-(4-Chlorobenzylamino)-1,2-phenylenediamine and its derivatives have been the subject of various synthetic and biological studies due to their relevance in pharmaceutical and chemical research. Notably, compounds related to this chemical structure have been explored for their potential in creating biologically active molecules, including the synthesis of 1,4- and 1,5-benzodiazepines, which are crucial for their therapeutic properties such as anticonvulsion, anti-anxiety, sedation, and hypnotic effects. A comprehensive review by Teli et al. (2023) highlights systematic synthetic strategies using o-phenylenediamine as a precursor for these compounds, showcasing the importance of this moiety in the development of new therapeutic agents.
Environmental Impact and Toxicology
In the realm of environmental science and toxicology, studies have been conducted on compounds with structural similarities to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine, focusing on their impact on human health and ecosystems. For instance, research on the toxicity of herbicides such as 2,4-Dichlorophenoxyacetic acid (2,4-D) provides insights into the ecological and health-related consequences of chemical exposure. Works by Zuanazzi et al. (2020) and Islam et al. (2017) delve into the global trends in the study of 2,4-D herbicide toxicity, highlighting the urgent need for research on its long-term effects on human health and the environment.
Polymer Science and Material Chemistry
In polymer science and material chemistry, the functionalities of compounds derived from or related to 4-(4-Chlorobenzylamino)-1,2-phenylenediamine have been explored for their potential applications. For example, Xin-gui (2008) discusses the synthesis and multifunctional properties of poly(o-phenylenediamine), which exhibits promising applications in enzyme embedment, ion permeaselectivity, anticorrosion for metals, and adsorption for heavy metal ions. This highlights the compound's versatility and potential in advancing material science and engineering applications.
Safety And Hazards
Eigenschaften
IUPAC Name |
4-N-[(4-chlorophenyl)methyl]benzene-1,2,4-triamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClN3/c14-10-3-1-9(2-4-10)8-17-11-5-6-12(15)13(16)7-11/h1-7,17H,8,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWWMRIAXTVBRAL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CNC2=CC(=C(C=C2)N)N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30652511 |
Source


|
| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.72 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Chlorobenzylamino)-1,2-phenylenediamine | |
CAS RN |
1076199-81-9 |
Source


|
| Record name | N~4~-[(4-Chlorophenyl)methyl]benzene-1,2,4-triamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30652511 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2-[[(2S)-2-aminopropanoyl]amino]-3-hydroxy-3-(7-oxo-4-oxa-1-azabicyclo[3.2.0]heptan-3-yl)propanoic acid](/img/structure/B564182.png)




